5-Chlorohydantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

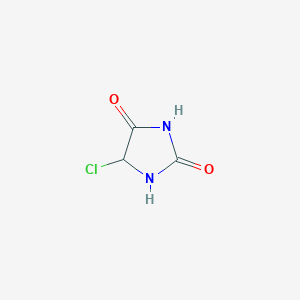

5-Chlorohydantoin is a useful research compound. Its molecular formula is C3H3ClN2O2 and its molecular weight is 134.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

5-Chlorohydantoin has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating a series of chlorinated benzamides, compounds similar to this compound were found to possess comparable or superior activity against mycobacterial and bacterial strains compared to standard antibiotics like isoniazid and ciprofloxacin .

- Chiral Synthesis : The ability to synthesize chiral derivatives from this compound has been explored. A recent methodology allowed for the preparation of chiral N-chlorinated hydantoins, which can facilitate the discovery of new asymmetric halogenation reactions in pharmaceutical development .

Biocidal Applications

This compound is utilized as a disinfectant and biocide, particularly in water treatment processes.

- Water Disinfection : It has been employed as a safe and effective disinfectant for municipal water sources. The compound acts by releasing chlorine, which is effective in killing bacteria and other pathogens .

- Pesticide Formulations : The compound is also included in formulations aimed at pest control. Its efficacy as a biocide makes it suitable for agricultural applications, where it helps manage microbial contamination .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthetic transformations.

- Chlorination Reactions : It is used as a chlorinating agent in the synthesis of chlorinated organic compounds. For instance, this compound can facilitate the chlorination of acetophenones and other substrates under mild conditions, making it an attractive alternative to more hazardous reagents like sulfuryl chloride .

- Synthesis of Complex Molecules : The compound has been utilized in the preparation of complex molecules such as Amphotericin B building blocks through selective chlorination processes .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Properties

Molecular Formula |

C3H3ClN2O2 |

|---|---|

Molecular Weight |

134.52 g/mol |

IUPAC Name |

5-chloroimidazolidine-2,4-dione |

InChI |

InChI=1S/C3H3ClN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8) |

InChI Key |

UDHSRCRBMXLUHH-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=O)N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.